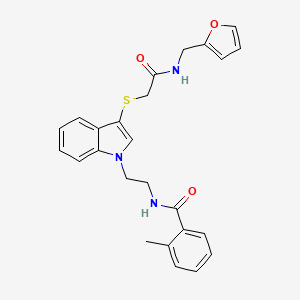

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic compound characterized by its complex structure, which integrates elements of furan, indole, and benzamide. Its intricate design allows it to participate in diverse chemical reactions and exhibit unique properties that make it significant in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves multiple steps:

Furan-2-ylmethylation: : The initial step includes the preparation of furan-2-ylmethylamine, which can be achieved by reacting furan-2-carboxaldehyde with an amine source in the presence of a reducing agent.

Thiol-Incorporation: : The furanyl intermediate is then reacted with a thiol compound under mild conditions to introduce the thioether linkage.

Indole Functionalization: : This step involves the functionalization of the indole ring with the thiolated intermediate through a coupling reaction, typically using a dehydrating agent.

Benzamide Formation: : Finally, the incorporation of the benzamide moiety is achieved by reacting the functionalized intermediate with 2-methylbenzoic acid in the presence of a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production leverages optimized versions of the laboratory synthetic route, with enhanced catalysts, controlled reaction conditions, and scalable procedures. Techniques such as flow chemistry and automated synthesis systems are often employed to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions:

Oxidation: : The compound may be susceptible to oxidative cleavage, particularly at the thioether and furan rings.

Reduction: : Reduction reactions may affect the oxo and nitro groups, potentially converting them into their respective amine or hydroxy derivatives.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the indole ring.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, hydrogen peroxide.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The primary products depend on the reaction conditions and the reagents used. For instance, oxidative reactions could yield sulfoxides or sulfones, while reductive conditions might produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

The compound N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is utilized in a variety of scientific research applications, including:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

Biology: : In biochemical studies, it may be used to investigate the interaction of indole-based compounds with biological macromolecules.

Medicine: : As a potential pharmaceutical intermediate, it may play a role in the development of drugs targeting specific enzymes or receptors.

Industry: : Its application extends to materials science, where it can be incorporated into polymers and other advanced materials.

Wirkmechanismus

The mechanism by which N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exerts its effects typically involves:

Molecular Targets: : It may interact with specific enzymes or receptors, depending on its structural features and functional groups.

Pathways: : The compound might modulate biochemical pathways by inhibiting or activating key enzymes or signaling proteins.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds with similar structures, N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide stands out due to its unique combination of furan, indole, and benzamide moieties. Other similar compounds include:

N-(2-(1H-indol-3-yl)ethyl)-2-methylbenzamide: : Lacks the furan-2-ylmethyl and thio functionalities, resulting in different reactivity.

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide: : Does not contain the furan ring, leading to variations in electronic and steric properties.

N-(2-(3-((furan-2-ylmethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide: : Features the furan-2-ylmethyl but lacks the amino and oxo functionalities, affecting its biological activity.

Conclusion

This compound is a multifaceted compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in diverse chemical reactions, and its potential for scientific research makes it a compound of significant interest.

Biologische Aktivität

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural features:

- Furan ring : Known for its role in various biological activities.

- Indole moiety : Associated with numerous pharmacological effects.

- Thioether linkage : May influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The presence of the indole and furan rings suggests potential interactions with key enzymes involved in cellular processes.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Antioxidant Activity : Compounds containing furan derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that similar compounds exhibit significant anticancer properties. For instance, a study on thiazole derivatives showed IC50 values less than that of doxorubicin against various cancer cell lines, indicating strong cytotoxic effects . The structure of this compound may also suggest similar activity due to its structural components.

Antimicrobial Properties

Compounds featuring furan and indole moieties have been reported to possess antimicrobial activities. For example, derivatives of 1,4-naphthoquinones have demonstrated significant antibacterial effects through mechanisms like DNA intercalation and topoisomerase inhibition . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial properties.

Structure-Activity Relationship (SAR)

The SAR of related compounds highlights the importance of specific substituents in enhancing biological activity:

- Electron-donating groups (e.g., methyl groups) at strategic positions can enhance cytotoxicity.

- The presence of a thioether group has been shown to improve the interaction with biological targets, potentially increasing efficacy against cancer cells .

Study 1: Anticancer Efficacy

A recent study evaluated a series of indole derivatives for their anticancer activity against MDA-MB-231 breast cancer cells. The most active compound showed an IC50 value significantly lower than standard treatments, suggesting that modifications to the indole structure can lead to enhanced efficacy .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 27.6 | Apoptosis induction |

| Compound B | 29.3 | Topoisomerase inhibition |

Study 2: Antimicrobial Activity

Another investigation focused on a series of furan-containing compounds and their antimicrobial properties against various pathogens. Results indicated that certain modifications led to increased activity against resistant strains, supporting the hypothesis that structural diversity can lead to improved therapeutic profiles .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | Staphylococcus aureus | 5 μg/mL |

| Compound D | Escherichia coli | 10 μg/mL |

Eigenschaften

IUPAC Name |

N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-18-7-2-3-9-20(18)25(30)26-12-13-28-16-23(21-10-4-5-11-22(21)28)32-17-24(29)27-15-19-8-6-14-31-19/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJNCBASPKCMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.